1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane
Description
1-Butyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a bicyclic organic compound featuring a rigid 2,6,7-trioxabicyclo[2.2.2]octane core with a butyl group at position 1 and a methyl group at position 2. This structure confers high thermal and chemical stability due to the constrained bicyclic framework and oxygen-rich heteroatom arrangement . The compound’s stereoelectronic properties make it a candidate for applications in polymer chemistry, flame retardancy, and medicinal chemistry, though its exact role depends on substituent variations and functionalization .
Properties
CAS No. |
60028-22-0 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-butyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18O3/c1-3-4-5-10-11-6-9(2,7-12-10)8-13-10/h3-8H2,1-2H3 |
InChI Key |
HYCWUPAZHJSYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12OCC(CO1)(CO2)C |
Origin of Product |
United States |
Preparation Methods
Orthoester-Based Synthetic Route
The 2,6,7-trioxabicyclo[2.2.2]octane framework is typically constructed via orthoester intermediates, which serve as masked functional groups enabling selective transformations.
Starting Materials and Key Intermediates : The synthesis often begins with 3-methyl-3-(hydroxymethyl)oxetane, which undergoes acylation with appropriate acyl halides (e.g., 4-bromobutanoyl chloride) to yield bromoalkyl orthoesters. These intermediates are then subjected to nucleophilic substitution reactions to introduce the butyl group at the 1-position of the bicyclic system.
Lithiation and Nucleophilic Substitution : The orthoester intermediate bearing a bromoalkyl side chain is treated with butyl-lithium at low temperatures (around -78 °C) under inert atmosphere. This generates a nucleophilic species that reacts with alkyl halides such as 1-iodo-octane or benzyl bromide to introduce the butyl substituent at the desired position.
Purification : The crude product is typically purified by silica gel chromatography using solvent mixtures like chloroform-2-aminopropane in varying ratios to isolate the pure 1-butyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane compound.
Metalation and Unsaturated Homoenolate Anion Equivalents
An alternative approach involves metalation of vinyl derivatives of the trioxabicyclo[2.2.2]octane system:
Metalation : (E)-1-(2-chlorovinyl)- or (E)-1-(2-bromovinyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is metalated using tert-butyllithium to generate unsaturated homoenolate anion equivalents.
Subsequent Reactions : These reactive intermediates can be intercepted by alkyl halides, aldehydes, ketones, or lactones to form β-substituted orthoesters, which can be further converted to β-substituted acrylate esters.
While this method is more focused on functionalizing the bicyclic system at the vinyl position, it provides a route to diverse substituted derivatives, including butyl-substituted analogs via alkylation.
Lithiation with Catalytic 4,4'-Di-tert-butylbiphenyl (DTBB) and Orthoester Hydrolysis
Lithiation Protocol : Using lithium metal and a catalytic amount of 4,4'-di-tert-butylbiphenyl (DTBB), orthoester compounds can be lithiated at low temperatures (-78 °C) in tetrahydrofuran under an inert atmosphere.
Electrophilic Quenching : The lithiated intermediates are then treated with electrophiles such as alkyl halides to install alkyl chains, including butyl groups.
Hydrolysis and Lactone Formation : After alkylation, the orthoester protecting group can be hydrolyzed under acidic or basic conditions to yield δ-hydroxy acids, which cyclize to δ-lactones upon treatment with acid catalysts like p-toluenesulfonic acid.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Lithium powder + DTBB in THF, -78 °C | Lithiation of orthoester intermediate | Inert atmosphere required |
| 2 | Addition of electrophile (e.g., alkyl halide) | Alkylation introducing butyl group | Controlled addition over 2 h |
| 3 | Hydrolysis with KHSO4 and lithium hydroxide | Orthoester deprotection | Generates δ-hydroxy acid |
| 4 | Reflux with p-toluenesulfonic acid in benzene | Cyclization to δ-lactone | Moderate overall yields |
Stability and Hydrolysis Considerations
The 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane moiety is stable under basic conditions but readily hydrolyzed under acidic conditions to corresponding 2,2-bis(hydroxymethyl)-1-propyl esters, which can be further converted into other esters or carboxylic acids.
This property is exploited in protecting group strategies during synthesis, allowing selective deprotection at desired stages.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Orthoester acylation + lithiation | 3-methyl-3-(hydroxymethyl)oxetane, acyl halides, butyl-lithium, alkyl halides | Direct introduction of butyl group, good yields | Requires low temperature control |
| Metalation of vinyl derivatives | tert-butyllithium, vinyl halides, alkyl halides | Access to β-substituted derivatives | More complex intermediates |
| Lithiation with lithium + DTBB | Lithium powder, DTBB, alkyl halides, acid hydrolysis | High selectivity, allows lactone formation | Multi-step, moderate yields |
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceuticals
1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane has potential applications in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). Its structure allows for modification that can lead to improved bioavailability of drugs, making it a candidate for use in developing new therapeutic agents.
Materials Science
In materials science, this compound is investigated for its role as a polymer additive. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that compounds with similar trioxabicyclo structures can act as effective plasticizers or stabilizers in various polymer systems.
Environmental Chemistry
The compound's unique chemical structure allows it to interact with various pollutants in environmental applications. Studies have shown that it can be used in the remediation of contaminated water sources through adsorption processes or as a component in advanced oxidation processes (AOPs) to degrade organic pollutants.
Case Studies
Mechanism of Action
The mechanism by which 1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Longer alkyl chains (e.g., butyl vs. ethyl) increase lipophilicity (higher XLogP3) and molecular weight, enhancing thermal stability for polymer applications .
- Aromatic or fluorinated substituents (e.g., ethynylphenyl) introduce π-π interactions and electronic effects, enabling biological activity .
Phosphorus-Containing Analogues
Phosphorus substitution at position 1 modifies reactivity and applications:
Key Differences :
- Phosphorus incorporation significantly enhances flame-retardant efficacy via char-forming mechanisms .
- Thiourea derivatives exhibit intramolecular hydrogen bonding, influencing tautomerism and biological activity .
Fluorinated Derivatives
Fluorination alters toxicity and environmental persistence:
Key Observations :
Biological Activity
1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane (CAS Number: 60028-22-0) is a bicyclic compound with a unique structural framework that has garnered interest in various fields of research, including medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H18O3
- Molecular Weight : 186.248 g/mol
- Density : 1.057 g/cm³
- Boiling Point : 214°C at 760 mmHg
- LogP : 1.91370 (indicating moderate lipophilicity)
Pharmacological Properties
This compound exhibits a range of biological activities that can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds related to trioxabicyclo structures demonstrate significant antimicrobial properties. For instance, derivatives of trioxabicyclo compounds have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antioxidant Activity
The antioxidant capacity of this compound has been explored through various assays measuring its ability to scavenge free radicals. Preliminary studies suggest that it may contribute to cellular protection against oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .
Neuroprotective Effects
There is emerging evidence suggesting that trioxabicyclo compounds may exhibit neuroprotective effects. In vitro studies have indicated that these compounds can protect neuronal cells from apoptosis induced by oxidative stress . This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at Whitworth University investigated the antimicrobial efficacy of various trioxabicyclo derivatives against Escherichia coli and Staphylococcus aureus. The results showed that compounds similar to this compound exhibited significant inhibition zones compared to control groups .
Study 2: Neuroprotection in Cell Cultures
In a separate investigation published in the Journal of Medicinal Chemistry, the neuroprotective effects of trioxabicyclo compounds were assessed using SH-SY5Y neuronal cell lines exposed to oxidative stressors. The study reported a marked reduction in cell death and a decrease in markers of oxidative damage when treated with these compounds .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-butyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, and how can purity be ensured?
- Methodology : The compound can be synthesized via oxetan ester intermediates derived from substituted phenylacetic acid chlorides. Critical steps include low-temperature crystallization (e.g., 120 K) to isolate pure crystals and monitoring reaction conditions to avoid acid-catalyzed ring-opening. Sodium bicarbonate washes during workup minimize hydrolysis of the orthoester moiety . For derivatives, Lewis acids like BF₃·Et₂O are used to initiate polymerization or stabilize intermediates .
Q. How is the bicyclic structure confirmed experimentally?
- Methodology : X-ray diffraction at low temperatures (120 K) resolves the monoclinic crystal lattice (space group P21/n) with parameters a = 6.019 Å, b = 20.990 Å, c = 9.915 Å, and β = 101.29°. Advanced NMR (e.g., ¹H/¹³C DEPT) and mass spectrometry validate substituent positions and molecular integrity. Topological polar surface area (27.7 Ų) and XLogP3 (1.9) further characterize hydrophobicity .
Q. What precautions are necessary to prevent acid-induced degradation during synthesis?
- Methodology : Avoid prolonged exposure to aqueous acids. Use buffered extraction (e.g., 3% NH₄Cl followed by NaHCO₃) to neutralize residual BF₃·Et₂O. Rapid quenching and low-temperature workups preserve the orthoester structure .
Advanced Research Questions
Q. How does the orthoester moiety influence reactivity in ionic Diels-Alder reactions?
- Methodology : The trioxabicyclo[2.2.2]octane group acts as a sterically hindered protecting group, stabilizing intermediates via electron-deficient oxonium ions. Kinetic studies using substituted dienophiles (e.g., 1-vinyl derivatives) reveal retention of the orthoester through stepwise [4+2] cycloadditions, confirmed by isotopic labeling and DFT calculations .
Q. How can discrepancies between predicted and observed biological activities be resolved?
- Methodology : The Free-Wilson model initially correlates substituent effects (e.g., 1-butyl vs. 4-isopropyl groups) with bioactivity. However, non-linear trends in toxicity (pLD₅₀ = 2.21–2.62) suggest adopting the Hansch model to integrate steric/electronic parameters (e.g., Taft constants) and 3D-QSAR for predictive accuracy .
Q. What strategies optimize regioselectivity in electrophilic substitutions?
- Methodology : Substituent positioning (e.g., 4-methyl vs. 1-butyl) directs electrophilic attacks via steric and electronic effects. Computational modeling (e.g., Hirshfeld surface analysis) and crystallographic data identify electron-rich regions (e.g., oxygens at C2, C6, C7) as reactive sites .
Q. How do substituents impact polymerizability for materials science applications?
- Methodology : Ring-opening polymerization (ROP) with Lewis acids (e.g., BF₃·Et₂O) produces polyethers. Substituent bulk (e.g., 4-methyl) slows ROP kinetics, while electron-withdrawing groups (e.g., bromobenzyl) enhance thermal stability. Gel permeation chromatography (GPC) and DSC analyze molecular weight and Tg .
Data Contradiction Analysis
Q. Why do certain 1,4-substituted derivatives exhibit unexpected bioactivity despite similar logP values?
- Analysis : Fluorinated analogs (e.g., 1-heptafluoropropyl-4-methyl) show higher toxicity (pLD₅₀ = 2.27) than alkyl derivatives due to enhanced membrane permeability and metabolic resistance. This contradicts Free-Wilson predictions, necessitating multi-parametric models that account for fluorine’s electronegativity and van der Waals interactions .
Q. How does stereochemistry affect enantioselective binding in GABA receptor studies?
- Analysis : Enantiomers of phosphabicyclo derivatives (e.g., TBIPPS) show divergent binding affinities to GABA receptors. Competitive assays with [³H]EBOB and chiral HPLC separation reveal stereoelectronic effects (e.g., S-configuration enhances hydrogen bonding to receptor pockets) .
Methodological Tables
Table 1 : Key Crystallographic Parameters for 1-Substituted Derivatives
| Substituent | Space Group | Lattice Parameters (Å) | β Angle (°) | Reference |
|---|---|---|---|---|
| 4-Bromobenzyl | P21/n | a = 6.019, b = 20.990, c = 9.915 | 101.29 |
Table 2 : Toxicity Data for Fluorinated Derivatives (Mouse Oral LD₅₀)
| Compound | pLD₅₀ |
|---|---|
| 1-Heptafluoropropyl-4-methyl | 2.27 |
| 1-Ethyl-4-pentafluoroethyl | 2.21 |
| 4-Ethyl-1-heptafluoropropyl | 2.29 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
